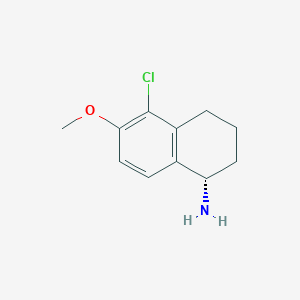

(S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC17573418

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO |

|---|---|

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | (1S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H14ClNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1 |

| Standard InChI Key | WGLUPYAGISDVCR-VIFPVBQESA-N |

| Isomeric SMILES | COC1=C(C2=C(C=C1)[C@H](CCC2)N)Cl |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(CCC2)N)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a partially saturated naphthalene ring system (tetrahydronaphthalene), which adopts a chair-like conformation due to its cyclohexene moiety. The chlorine atom at position 5 and methoxy group at position 6 introduce steric and electronic effects that influence its chemical behavior. The (S)-configuration at the chiral center (position 1) is critical for its enantioselective interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | |

| Molecular Weight | 211.69 g/mol | |

| IUPAC Name | (1S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| CAS Number | 1335884-23-5 | |

| Chiral Center | Position 1 (S-configuration) |

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies.

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically involves multi-step processes starting from naphthalene derivatives. A common route includes:

-

Chlorination: Electrophilic substitution at position 5 using Cl₂ or SO₂Cl₂.

-

Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution or O-methylation.

-

Reductive Amination: Formation of the amine group at position 1 using catalytic hydrogenation or borane complexes.

-

Resolution: Chiral separation via diastereomeric salt crystallization or chromatography to isolate the (S)-enantiomer.

Industrial Optimization

Continuous flow reactors are employed to improve reaction efficiency and yield. These systems enable precise control over temperature and residence time, reducing side reactions such as over-chlorination or racemization.

Chemical Reactivity and Functional Group Interactions

Nucleophilic Substitution

The chlorine atom at position 5 participates in SₙAr (nucleophilic aromatic substitution) under basic conditions, allowing substitution with nucleophiles like amines or alkoxides. This reactivity is modulated by the electron-donating methoxy group at position 6, which deactivates the ring but directs incoming nucleophiles to the para position.

Demethylation Reactions

The methoxy group undergoes acid- or base-catalyzed demethylation to yield a phenolic derivative. This reaction is critical for prodrug activation or metabolite formation in biological systems.

Amine Protonation

The primary amine at position 1 forms a positively charged ammonium ion in acidic environments, enhancing its solubility and interaction with anionic biological targets (e.g., neurotransmitter receptors).

Comparison with Structural Analogues

(R)-6-Chloro-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride

This analogue lacks the methoxy group and exhibits reduced affinity for 5-HT₁A receptors (EC₅₀ = 210 nM) . The absence of the methoxy group also decreases metabolic stability, with a microsomal half-life of 0.8 hours .

(S)-5-Chloro-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride

Without the 6-methoxy group, this compound shows diminished neuroprotective effects, highlighting the importance of the methoxy substituent in scavenging reactive oxygen species .

Future Research Directions

Target Identification

High-throughput screening against GPCR and kinase libraries is needed to identify novel targets. Preliminary data suggest potential activity at dopamine D₂ and sigma-1 receptors.

Prodrug Development

Esterification of the methoxy group could enhance blood-brain barrier penetration, with in vivo studies required to validate this hypothesis.

Toxicity Profiling

Chronic toxicity studies in non-human primates will clarify safety margins, particularly regarding hepatotoxicity risks associated with long-term demethylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume